

## Ambiguity in "J014" Identity Prevents In-Depth Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | J014     |           |
| Cat. No.:            | B1192920 | Get Quote |

A comprehensive literature review and background on the compound "**J014**" cannot be completed at this time due to significant ambiguity in the identity of the substance. Initial research has revealed at least two distinct therapeutic agents referred to by a similar designation, making it impossible to proceed without further clarification.

The primary entities identified are:

- J014, the cGAS-specific inhibitor: A small molecule designed to inhibit the cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system.
   This molecule has defined biochemical properties, including IC50 values of 100 nM for human cGAS and 60.0 nM for murine cGAS. Its mechanism of action centers on the cGAS-STING signaling pathway.
- JS014: A recombinant fusion protein of Interleukin-21 (IL-21) and a humanized anti-human serum albumin VHH antibody. This biologic is currently under investigation in a Phase 1 clinical trial (NCT05296772) for the treatment of advanced cancers, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.

Additionally, other similar but distinct identifiers have appeared in scientific and clinical databases, such as ITM-014 and JTX-4014 (pimivalimab), further complicating a definitive identification of "**J014**."

Given that the core requirements of the request include detailed data presentation, experimental protocols, and signaling pathway diagrams, a precise identification of the







compound in question is paramount. The signaling pathways, experimental methodologies, and available quantitative data for a small molecule cGAS inhibitor would be fundamentally different from those of an IL-21 fusion protein.

To provide an accurate and relevant in-depth technical guide, it is essential to first resolve the ambiguity surrounding "**J014**." Further steps in the literature review and content generation are pending clarification on which of these compounds is the intended subject of the report.

• To cite this document: BenchChem. [Ambiguity in "J014" Identity Prevents In-Depth Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192920#j014-literature-review-and-background]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com